molecular formula C14H23ClN2O2S B14959833 1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide

1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide

Cat. No.: B14959833
M. Wt: 318.9 g/mol
InChI Key: SBRTYMXVIQMVBT-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with diethylamine to form an intermediate, which is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as an active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-chlorophenyl)ethyl][3-(diethylamino)propyl]amine
  • 3-(2-chlorophenyl)propan-1-amine

Uniqueness

1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H23ClN2O2S

Molecular Weight

318.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-[3-(diethylamino)propyl]methanesulfonamide

InChI

InChI=1S/C14H23ClN2O2S/c1-3-17(4-2)11-7-10-16-20(18,19)12-13-8-5-6-9-14(13)15/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3

InChI Key

SBRTYMXVIQMVBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)CC1=CC=CC=C1Cl

Origin of Product

United States

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